molecular formula C12H21N3O3 B13636893 Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13636893
M. Wt: 255.31 g/mol
InChI Key: CVQZWIDYQWRUOM-UHFFFAOYSA-N
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Description

Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its structure features a spiro[4.4]nonane core, which is a bicyclic system with two nitrogen atoms and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by functional group modifications to introduce the amino and oxo groups. The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro or nitroso derivatives.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the amino or ester groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
  • Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the amino group at the 9-position and the oxo group at the 8-position, which differentiates it from other similar spirocyclic compounds.

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-5-4-12(7-15)6-14-9(16)8(12)13/h8H,4-7,13H2,1-3H3,(H,14,16)

InChI Key

CVQZWIDYQWRUOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)C2N

Origin of Product

United States

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